molecular formula C7H12O3 B1171216 vesicular transport factor p115 CAS No. 162079-20-1

vesicular transport factor p115

Cat. No.: B1171216
CAS No.: 162079-20-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The general vesicular transport factor p115 is a key regulatory protein in intracellular membrane trafficking. Also known as USO1, this peripheral membrane protein is essential for vesicular transport between the endoplasmic reticulum (ER) and the Golgi apparatus, as well as for intra-Golgi transport and Golgi biogenesis . It functions as a homodimer with a distinct structure comprising an N-terminal globular head domain, a central coiled-coil region that facilitates dimerization, and a C-terminal acidic domain . The primary research applications for p115 include studies on vesicle tethering, Golgi apparatus structure and assembly, and cargo transport mechanisms. Its N-terminal globular head domain features an armadillo (ARM) repeat fold, which is crucial for interactions with other components of the transport machinery, such as the COG complex subunit COG2 . The central coiled-coil domain contains binding sites for the small GTPase Rab1 and a diverse set of SNARE proteins, which are critical for programming COPII vesicles for fusion . The C-terminal acidic domain mediates interactions with the golgin proteins GM130 and giantin, forming a tethering complex that links transport vesicles to the Golgi membrane . p115 acts as a general tethering factor, holding vesicular and target membranes in proximity to ensure the specificity and efficiency of membrane fusion . It is recruited to membranes by the active, GTP-bound form of Rab1 and plays a vital role in the sequential tethering of Golgins and the catalysis of SNAREpin assembly, which is a prerequisite for SNARE-mediated membrane fusion . Research indicates that p115 has a differential effect on cargo traffic, being more critical for the efficient transport of transmembrane proteins than soluble cargo . This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

162079-20-1

Molecular Formula

C7H12O3

Synonyms

vesicular transport factor p115

Origin of Product

United States

Chemical Reactions Analysis

Structural Domains and Dimerization

p115 is a 115 kDa peripheral membrane protein organized into three domains:

  • N-terminal globular head : Contains an armadillo fold (ARM) with elongated loops for binding Rab GTPases and SNAREs .

  • Central coiled-coil domain : Facilitates homodimerization, forming an elongated structure (~154 nm in yeast Uso1p) .

  • C-terminal acidic domain : Mediates interactions with Golgi matrix proteins like GM130 .

Key Structural Feature : The ARM domain enables dimerization by folding into a superhelical groove, allowing simultaneous binding to multiple partners .

Protein-Protein Interactions

p115 acts as a scaffold, interacting with components of the vesicle transport machinery:

Table 1: Key Binding Partners of p115

PartnerInteraction DomainFunctional RoleCitation
GM130 N-terminal (aa 1–73)Anchors p115 to Golgi membranes; regulates tethering of COPI vesicles
Giantin Coiled-coil domainTethers COPI vesicles to Golgi membranes
GBF1 ARM domainRecruits ARF-GTP for COPI coat assembly
Rab1 ARM domainStabilizes membrane association; regulates ER-Golgi transport
SNAREs (e.g., Syntaxin 5)ARM domainFacilitates cis-SNARE complex assembly for membrane fusion

Mechanism in Vesicle Tethering and Fusion

p115 mediates tethering through sequential reactions:

  • Membrane Recruitment :

    • Rab1-GTP binds p115’s ARM domain, anchoring it to COPII vesicles or Golgi membranes .

    • Concurrently, GM130 or giantin binds p115’s C-terminal domain, stabilizing its localization .

  • Vesicle Tethering :

    • p115 bridges vesicles (via Rab1) and target membranes (via GM130/giantin), enabling SNARE pairing .

    • Depletion of p115 increases free vesicles by 35–100%, confirming its tethering role .

  • SNARE Complex Assembly :

    • p115 binds unpaired SNAREs (e.g., Syntaxin 5), preventing premature fusion .

    • Upon tethering, p115 releases SNAREs, allowing trans-complex formation and NSF/α-SNAP-mediated fusion .

Functional Consequences of p115 Disruption

Experimental perturbations highlight its essential roles:

Table 2: Phenotypes of p115 Inhibition

InterventionEffect on TraffickingCitation
siRNA depletionVSV-G retained in ER (1.9% surface delivery vs. 5.3% control)
GM130 N-terminal peptide100% increase in Golgi-associated vesicles
Dominant-negative p115ΔCC4Failure to rescue VSV-G trafficking (1.3% surface delivery)

Comparative Analysis with Yeast Uso1p

p115 and Uso1p share conserved mechanisms:

Featurep115 (Mammals)Uso1p (Yeast)
Structure ARM + coiled-coilARM + coiled-coil
Rab Interaction Rab1Ypt1
SNARE Partner Syntaxin 5Sed5
Tethering Role ER-Golgi + intra-GolgiER-Golgi

Uso1p’s coiled-coil hinges allow flexibility, enabling tethering over long distances .

Regulatory Dynamics

  • Membrane Cycling : p115 dissociates from membranes when SNARE complexes form, returning to the cytosol for recycling .

  • Phosphorylation : Post-translational modifications (not fully characterized) may regulate binding to GM130 or Rab1 .

Comparison with Similar Compounds

Key Differences :

  • C-terminal acidic domain : While both proteins have acidic C-termini, their primary sequences diverge significantly, suggesting distinct regulatory mechanisms .
  • Species-specific partners : p115 interacts with GM130 and Giantin in mammals, whereas Uso1p binds to the TRAPP complex in yeast .

Comparison with Other Tethering Factors

GM130 and Giantin

  • GM130 : A Golgi matrix protein that recruits p115 to the cis-Golgi. Anti-GM130 antibodies inhibit transport at a stage after p115-dependent tethering .
  • Giantin : A Golgin that anchors p115 to the Golgi membrane. Its inhibition affects a later transport step than GM130 .
  • Functional Hierarchy : p115 acts upstream of GM130, which precedes Giantin in the transport cascade .

CLIP-170 and GCP170

Feature p115 CLIP-170 GCP170
Role Golgi tethering Endocytosis (microtubule linking) ER-Golgi transport
Binding Partners GM130, Giantin, VTCs Microtubules, endocytic vesicles Microtubules, Golgi membranes
Regulation Phosphorylation Phosphorylation of head domain Unknown
Structural Similarity Armadillo fold in head domain Coiled-coil and CAP-Gly domains Coiled-coil domains

CLIP-170 and GCP170 share coiled-coil domains with p115 but participate in distinct pathways (endocytosis vs. secretory transport) .

Comparison with Coatomer Complexes

Coatomer (COPI and COPII) mediates vesicle budding, while p115 acts in tethering and fusion:

  • Coatomer :
    • Forms vesicle coats during budding .
    • Requires GTPase ARF1 for assembly .
  • p115: Catalyzes vesicle docking (half-maximal activity at 6 nM, similar to α-SNAP) .

Research Findings and Implications

  • Phosphorylation Dynamics : Phosphorylation of p115’s head domain by casein kinase II-like enzymes regulates its localization to VTCs and Golgi membranes .
  • Cancer Relevance : p115 interacts with Rab31, a GTPase elevated in breast cancer, linking vesicular transport to oncogenesis .
  • Structural Insights : The Armadillo (ARM) fold in p115’s head domain enables homodimerization and multi-protein interactions critical for tethering .

Data Tables

Table 1: Kinetic Parameters of Transport Factors

Factor Function Concentration for Half-Maximal Activity References
p115 Vesicle tethering 6 nM
α-SNAP SNARE complex disassembly 5 nM
Coatomer Vesicle budding Not quantified

Table 2: Domain-Specific Interactions of p115

Domain Binding Partners Functional Role References
N-terminal head GM130, Giantin, VTCs Membrane tethering
Coiled-coil Homodimerization Structural stability
Acidic C-terminus Phosphorylation enzymes Regulatory membrane association

Preparation Methods

Key Steps:

  • RNA Extraction : Total RNA is isolated from bovine liver tissue using guanidinium thiocyanate-phenol-chloroform extraction.

  • Reverse Transcription : cDNA synthesis employs oligo(dT) primers and reverse transcriptase.

  • PCR Amplification : Primers designed from conserved regions amplify the full-length p115 coding sequence.

  • Cloning into Vectors : The cDNA is ligated into plasmid vectors (e.g., pBluescript) for sequencing and subsequent expression.

Recombinant Expression Systems

Bacterial Expression

p115 fragments, particularly the globular head domain, have been expressed in Escherichia coli for structural studies. The p115 head (residues 1–730) was cloned into pET vectors with N-terminal GST or His tags.

Conditions :

  • Induction : 0.4 mM IPTG at 18°C for 18 hours.

  • Lysis : Sonication in PBS buffer (pH 7.4) with 1 mM PMSF.

  • Purification : GST-tagged proteins are affinity-purified using glutathione-Sepharose beads, followed by tag removal via PreScission protease.

Yield : ~20 mg/L culture after size-exclusion chromatography (Superdex 200).

Mammalian Cell Expression

Full-length p115 is expressed in COS7 or HEK293 cells for functional studies. Transfection with p115-GFP constructs enables live-cell imaging.

Conditions :

  • Transfection : Lipofectamine 2000 or calcium phosphate methods.

  • Harvesting : Cells are lysed in HES buffer (20 mM HEPES, pH 7.4, 250 mM sucrose, 1 mM EDTA) post-48-hour incubation.

Purification Strategies

Affinity Chromatography

p115 binds to GM130 and Giantin via its acidic C-terminal domain, enabling affinity-based purification.

Protocol :

  • Resin Preparation : GST-GM130 or GST-Giantin fusion proteins immobilized on glutathione beads.

  • Binding : Incubate cell lysates with resin for 2 hours at 4°C.

  • Elution : Competitor peptides (e.g., GM130 C-terminal fragment) at 5 μM.

Efficiency : ~60–70% purity post-affinity step.

Size-Exclusion Chromatography (SEC)

SEC resolves p115 dimers (230 kDa) from aggregates.

Conditions :

  • Column : Superdex 200 16/60 (GE Healthcare).

  • Buffer : 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT.

  • Flow Rate : 1 mL/min.

Outcome : Monodisperse p115 with >95% purity.

Post-Translational Modifications

Phosphorylation

Casein kinase II (CKII) phosphorylates p115 at Ser-941, enhancing its tethering activity.

Protocol :

  • In Vitro Kinase Assay : Incubate purified p115 with CKII (10 U/mL) in 20 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM ATP.

  • Detection : Radiolabeled [γ-³²P]ATP or phospho-specific antibodies.

Impact : Phosphorylated p115 shows 2-fold higher binding to GM130.

Functional Assays

Golgi Reassembly Assay

p115’s role in Golgi cisternal regrowth is tested using mitotic Golgi fragments.

Steps :

  • Fragmentation : Treat cells with nocodazole to disassemble Golgi.

  • Reassembly : Add p115, NSF, and ATP-regenerating system.

  • Quantification : Measure cisternal regrowth via electron microscopy.

Result : p115 restores 80% of Golgi structure within 60 minutes.

Structural Characterization

X-Ray Crystallography

The p115 globular head (residues 1–730) crystallizes in an armadillo fold.

Conditions :

  • Crystallization : 0.1 M Tris (pH 8.5), 0.2 M Li₂SO₄, 30% PEG 4000.

  • Data Collection : 2.2 Å resolution at Shanghai Synchrotron Radiation Facility.

Insights : The structure reveals a homodimeric interface critical for vesicle tethering.

Troubleshooting and Optimization

Issue Solution Reference
Low bacterial expressionUse codon-optimized vectors for mammalian genes
Aggregation during SECAdd 1 mM DTT and 150 mM NaCl to buffer
Incomplete phosphorylationPre-incubate with CKII and ATP

Applications of Prepared p115

  • Vesicle Tethering Assays : p115 bridges COPII vesicles to Golgi membranes.

  • Drug Discovery : High-throughput screening for CKII inhibitors using phosphorylated p115 .

Q & A

Q. What structural features of p115 contribute to its role in vesicular transport, and how are these conserved across species?

p115 is a 962-residue peripheral membrane protein with three domains: an N-terminal globular "head," a central coiled-coil dimerization domain, and a C-terminal acidic region. The coiled-coil domain mediates homodimerization, enabling tethering of vesicles to acceptor membranes, while the acidic C-terminus may regulate membrane interactions . Structural homology with yeast Uso1p (25% sequence identity in the globular head) suggests evolutionary conservation of its tethering function in ER-to-Golgi transport . Biochemical assays (e.g., electron microscopy, circular dichroism) have confirmed its elongated dimeric structure, resembling myosin II .

Q. How is p115 experimentally localized to the Golgi apparatus, and what methodologies validate its membrane association?

p115 is identified as a peripheral Golgi protein using immunofluorescence microscopy with validated antibodies (e.g., CL488-68100) and subcellular fractionation. Co-localization with Golgi markers like GM130 or giantin confirms its localization . Biochemical validation includes detergent extraction (e.g., Triton X-114 partitioning) to distinguish peripheral from integral membrane proteins . Live-cell imaging with GFP-tagged p115 further tracks its dynamic recycling between cytosol and Golgi during interphase .

Q. What in vitro assays are used to study p115's role in Golgi transport, and what controls are critical?

Reconstituted in vitro Golgi transport assays use semi-intact cells or purified Golgi membranes. p115, NSF, and SNAPs are essential for vesicle docking/fusion . Controls include:

  • Depleting p115 via immunodepletion or siRNA to confirm functional loss.
  • Rescue experiments with recombinant p115 .
  • Inhibition assays using dominant-negative p115 mutants or blocking antibodies .
    Data quantification often involves radiolabeled cargo (e.g., VSV-G protein) and enzymatic Golgi modifications (e.g., glycosylation) .

Advanced Research Questions

Q. How do p115 interactions with GM130 and giantin regulate sequential steps in ER-to-Golgi transport?

p115 acts upstream of GM130 and giantin during ER-to-Golgi trafficking. Kinetic inhibition studies with domain-specific antibodies show:

  • Anti-p115 blocks cargo (VSV-G) at vesicular-tubular clusters (VTCs).
  • Anti-GM130 arrests cargo at the cis-Golgi.
  • Anti-giantin inhibits later medial-Golgi steps .
    This sequential mechanism is supported by peptide competition assays targeting GM130/giantin binding domains on p115. Structural studies (e.g., X-ray crystallography) reveal that p115's N-terminal head binds GM130, while the coiled-coil domain interacts with giantin .

Q. What contradictory evidence exists regarding p115's role in vesicle fusion vs. tethering, and how can these discrepancies be resolved?

Early studies proposed p115 as a fusion factor due to its requirement in NSF/SNAP-dependent assays . However, later work using cell-free binding assays showed p115 mediates vesicle tethering to acceptor membranes, independent of SNARE-mediated fusion . To reconcile this:

  • Use kinetic transport assays to separate tethering (ATP-independent) and fusion (ATP-dependent) steps.
  • Employ p115 mutants lacking the acidic C-terminus, which retain tethering but not fusion activity .

Q. How does p115's ARM-like structural motif influence its function, and what advanced techniques characterize this?

The globular head of p115 contains an Armadillo (ARM)-like fold, a structural motif typically involved in protein-protein interactions. Cryo-EM and X-ray crystallography reveal that this domain binds Rab1-GTP and SNAREs during COPII vesicle tethering . Structure-function studies using truncation mutants (e.g., ΔARM-head) show impaired vesicle docking in in vitro transport assays .

Q. How do proteomic approaches (e.g., SWATH-MS) identify p115 dysregulation in disease models, and what functional validations are required?

SWATH-MS analysis of miR-26a-knockout HeLa cells identified p115 as downregulated, linking it to vesicular transport defects in cancer . Validations include:

  • qPCR/Western blotting to confirm p115 mRNA/protein levels.
  • Rescue experiments (e.g., miR-26a mimic/inhibitor) to restore transport activity.
  • Functional assays (e.g., VSV-G trafficking) to correlate p115 levels with Golgi efficiency .

Methodological Challenges

Q. How can researchers distinguish p115's role in retrograde vs. anterograde transport using genetic models?

  • Knockout/knockdown models : p115 depletion in mouse oocytes disrupts acrosome formation (anterograde defect), while GM130 depletion causes Golgi fragmentation (retrograde defect) .
  • Cargo-specific assays : Use pH-sensitive reporters (e.g., GFP-tagged Mannosidase II) for anterograde transport vs. Shiga toxin B-subunit for retrograde tracking .

Q. What strategies validate antibodies for p115 in diverse experimental systems (e.g., IF, WB, IP)?

  • Specificity : Test antibodies in p115-knockout cell lines (e.g., CRISPR-generated) to confirm signal loss .
  • Cross-reactivity : Validate across species (human, mouse, rat) using immunoblots .
  • Functional blocking : Use antibodies in transport assays to inhibit p115 activity (e.g., CL488-68100 in IF) .

Emerging Research Directions

Q. How do post-translational modifications (PTMs) regulate p115 activity, and what tools map these modifications?

Phosphoproteomics (e.g., TiO2 enrichment + LC-MS/MS) identified phosphorylation sites on p115’s C-terminus that modulate membrane binding. Mutagenesis (e.g., Ser→Ala substitutions) and in vitro kinase assays (e.g., CK2) can test PTM effects on transport .

Q. What single-cell transcriptomic approaches reveal compensatory pathways in p115-deficient cells?

Single-cell RNA-seq of p115-depleted cells identifies upregulated genes (e.g., USO1, COG complex components) that maintain Golgi function. Follow-up siRNA screens can validate compensatory mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.